Ethanamine, hydrofluoride
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Overview
Description
Ethanamine, hydrofluoride, also known as ethylamine hydrofluoride, is an organic compound with the chemical formula C2H7N·HF. It is a derivative of ethanamine (ethylamine), where the hydrofluoride component is added. This compound is a colorless gas with a strong ammonia-like odor and is highly soluble in water. It is widely used in various chemical industries and organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanamine, hydrofluoride can be synthesized through several methods:
Direct Fluorination: Ethanamine can be directly fluorinated using hydrofluoric acid (HF) under controlled conditions to produce ethanamine hydrofluoride.
Reductive Amination: Another method involves the reductive amination of acetaldehyde with ammonia in the presence of hydrogen and a catalyst, followed by treatment with hydrofluoric acid.
Industrial Production Methods:
Catalytic Processes: Industrially, ethanamine is produced by combining ethanol and ammonia in the presence of an oxide catalyst.
Reductive Amination: This method involves the reductive amination of acetaldehyde with ammonia and hydrogen, followed by hydrofluoric acid treatment.
Types of Reactions:
Oxidation: Ethanamine can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.
Substitution: It undergoes nucleophilic substitution reactions with halogenated compounds to form various derivatives.
Acylation: Ethanamine reacts with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidizers: Potassium permanganate for oxidation reactions.
Halogenated Compounds: Used in substitution reactions.
Acyl Chlorides: Utilized in acylation reactions.
Major Products Formed:
Acetaldehyde: Formed through oxidation.
Various Amides: Produced via acylation reactions.
Scientific Research Applications
Ethanamine, hydrofluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a nucleophilic base.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the production of certain medications and as an intermediate in drug synthesis.
Industry: Applied in the manufacture of rubber, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanamine, hydrofluoride involves its role as a nucleophilic base. It donates a pair of electrons to electrophilic centers in various chemical reactions, facilitating the formation of new chemical bonds. This nucleophilic behavior is typical for amines and is crucial in many organic synthesis processes .
Comparison with Similar Compounds
Methylamine: Another primary amine with similar nucleophilic properties.
Ethylenediamine: Contains two amine groups and is used in similar applications.
Propylamine: A longer-chain primary amine with comparable reactivity.
Uniqueness: Ethanamine, hydrofluoride is unique due to its combination with hydrofluoric acid, which enhances its reactivity and solubility in water. This makes it particularly useful in specific industrial and research applications where other amines might not be as effective .
Properties
CAS No. |
65756-36-7 |
---|---|
Molecular Formula |
C2H8FN |
Molecular Weight |
65.09 g/mol |
IUPAC Name |
ethanamine;hydrofluoride |
InChI |
InChI=1S/C2H7N.FH/c1-2-3;/h2-3H2,1H3;1H |
InChI Key |
LZCVHHFGMKXLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN.F |
Origin of Product |
United States |
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